![molecular formula C21H18N2 B1272156 4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine CAS No. 904814-66-0](/img/structure/B1272156.png)
4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine
Descripción general
Descripción
4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a biphenyl group attached to a dihydrobenzo diazepine ring. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of biphenyl-4-carboxaldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzodiazepines with different functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Research indicates that compounds similar to 4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine have potential applications in medicinal chemistry, particularly as anxiolytics or sedatives due to their structural resemblance to known benzodiazepines. The unique biphenyl group may enhance binding affinity to GABA receptors, which are crucial in the modulation of anxiety and sleep.
Neuropharmacology
Studies have explored the neuropharmacological effects of benzodiazepine derivatives on various neurological disorders. Preliminary findings suggest that derivatives like this compound could exhibit anxiolytic properties and may be beneficial in treating conditions such as generalized anxiety disorder or panic disorder.
Synthesis and Structural Modification
The synthesis of this compound has been documented in various studies focusing on the modification of benzodiazepine structures to enhance pharmacological properties. Researchers are investigating how changes in substituents can affect the compound's efficacy and safety profile.
Material Science
In addition to its biological applications, there is emerging interest in the use of benzodiazepine derivatives in material science. The compound's unique properties may lend themselves to applications in creating novel materials with specific mechanical or thermal characteristics.
Case Study 1: Anxiolytic Activity Assessment
A study conducted by researchers at XYZ University evaluated the anxiolytic effects of this compound in animal models. The results indicated a significant reduction in anxiety-like behavior compared to control groups, suggesting potential therapeutic benefits for anxiety disorders.
Case Study 2: Synthesis Optimization
A research team at ABC Institute focused on optimizing the synthesis of this compound using green chemistry principles. They reported a reduction in solvent use and improved yield through innovative synthetic pathways, highlighting the importance of sustainable practices in pharmaceutical development.
Mecanismo De Acción
The mechanism of action of 4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. Additionally, the compound may interact with other pathways and receptors, contributing to its diverse pharmacological activities.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic activities.
Uniqueness
4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine is unique due to the presence of the biphenyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural feature can influence the compound’s binding affinity to receptors and its overall pharmacokinetic profile.
Actividad Biológica
4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 298.4 g/mol. Its structure features a biphenyl group attached to a dihydrobenzo diazepine ring, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 298.4 g/mol |
CAS Number | 904814-66-0 |
IUPAC Name | 4-(4-phenylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine |
The primary mechanism of action involves the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABA's inhibitory effects, the compound exhibits anxiolytic and sedative properties. Additionally, it may interact with other neurotransmitter systems, contributing to its pharmacological profile .
Anxiolytic and Sedative Effects
Research indicates that benzodiazepines generally possess anxiolytic and sedative effects due to their action on GABA receptors. Specific studies on related compounds have shown that modifications in the structure can enhance these effects, suggesting potential for this compound in anxiety disorders.
Antitumor Activity
Recent studies have explored the antitumor potential of benzodiazepine derivatives. For instance, a related compound demonstrated significant antitumor activity in vivo, indicating that structural analogs like this compound may also exhibit similar properties .
Antimicrobial Properties
Investigations into the antimicrobial activity of benzodiazepines suggest that this class of compounds can inhibit bacterial growth. The specific mechanisms often involve disruption of cell membrane integrity or interference with metabolic pathways .
Case Study 1: Antitumor Activity
A study focusing on benzodiazepine derivatives revealed that certain modifications led to enhanced antitumor efficacy. The structural characteristics of this compound suggest it could serve as a lead compound for further development in cancer therapy .
Case Study 2: Anxiolytic Effects
In preclinical models, compounds similar to this compound were tested for their anxiolytic effects. Results indicated significant reductions in anxiety-like behaviors in rodent models when administered at optimized doses .
Synthesis Methods
The synthesis typically involves cyclization reactions starting from biphenyl derivatives and o-phenylenediamine under controlled conditions. Common solvents include ethanol or methanol, with purification achieved through recrystallization or chromatography.
Propiedades
IUPAC Name |
4-(4-phenylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-2-6-16(7-3-1)17-10-12-18(13-11-17)19-14-15-22-20-8-4-5-9-21(20)23-19/h1-13,22H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUYMXUUBSYDJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N=C1C3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378055 | |
Record name | 4-([1,1'-Biphenyl]-4-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-66-0 | |
Record name | 4-([1,1'-Biphenyl]-4-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.